molecular formula C21H28FN3O3S B2804592 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 906150-42-3

4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2804592
CAS No.: 906150-42-3
M. Wt: 421.53
InChI Key: UOZZMIUCBWJGOE-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with an appropriate halogenated precursor under basic conditions.

    Introduction of the methoxyphenyl group: This step involves the coupling of the piperazine derivative with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

    Sulfonamide formation: The final step involves the reaction of the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly used.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular receptors or ion channels, leading to its biological effects.

Comparison with Similar Compounds

  • 4-fluoro-N-(2-(4-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide
  • 4-fluoro-N-(2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Comparison: Compared to similar compounds, 4-fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is unique due to the presence of both the methoxyphenyl and methylpiperazine groups. These structural features may enhance its binding affinity to biological targets and improve its pharmacokinetic properties.

Biological Activity

4-Fluoro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity. Its unique structure, which includes a fluorine atom, a methoxy group, and a piperazine moiety, contributes to its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases.

  • Molecular Formula : C21H28FN3O3S
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 903303-93-5
PropertyValue
Molecular FormulaC21H28FN3O3S
Molecular Weight421.5 g/mol
CAS Number903303-93-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit various enzymes, potentially leading to anticancer effects by modulating cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Inhibition of cell cycle progression.
  • Induction of apoptosis.

In vitro studies revealed that related compounds have IC50 values in the low nanomolar range against several cancer types, suggesting strong anticancer potential.

Other Biological Activities

The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology. Additionally, the methoxy group may enhance lipophilicity, improving bioavailability and efficacy.

Case Studies

  • Antitumor Activity : A study involving related sulfonamide compounds demonstrated significant inhibition of tumor growth in mouse models. Compounds with similar structural features showed IC50 values ranging from 0.64 µM to lower nanomolar ranges against various cancer cell lines (e.g., HCT116 colon cancer).
  • Enzyme Inhibition : In biochemical assays, related compounds have been reported to inhibit key enzymes involved in cancer metabolism, showcasing their potential as therapeutic agents.

Properties

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-16-14-19(8-9-20(16)22)29(26,27)23-15-21(25-12-10-24(2)11-13-25)17-4-6-18(28-3)7-5-17/h4-9,14,21,23H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZMIUCBWJGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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